![molecular formula C5H3IN4 B15315240 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with an iodine atom attached to the triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable reactions are often applied. The use of microwave-assisted synthesis and mechanochemical methods are promising for large-scale production due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Aplicaciones Científicas De Investigación
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing novel drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms
Mecanismo De Acción
The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and leading to antiproliferative or anti-inflammatory effects .
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but are fused with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have a triazine ring fused to the triazole ring, offering different biological activities and applications.
Uniqueness: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable scaffold for drug development and other applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H3IN4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
2-iodo-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H3IN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H |
Clave InChI |
CDWYYZSITDUCRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=N2)I)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
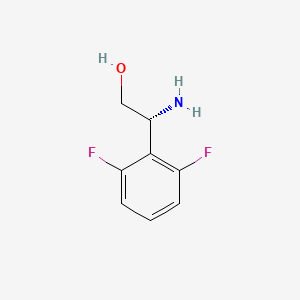

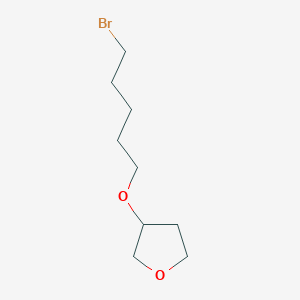
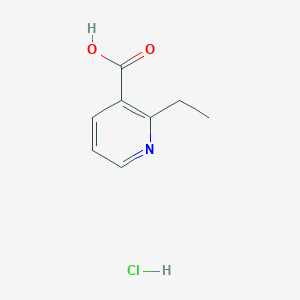
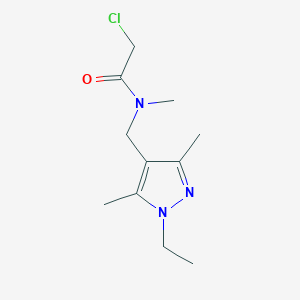

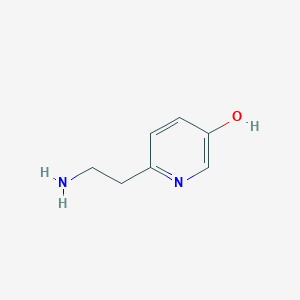


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)

